Cycloguanil-d4 Hydrochloride
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Overview
Description
Cycloguanil-d4 Hydrochloride is a deuterated form of Cycloguanil Hydrochloride, which is an active metabolite of the antimalarial drug proguanil. This compound is primarily used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloguanil-d4 Hydrochloride typically involves the deuteration of Cycloguanil. This process includes the incorporation of deuterium atoms into the Cycloguanil molecule, which can be achieved through various chemical reactions. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production is carried out in specialized facilities equipped to handle deuterated compounds safely and efficiently .
Chemical Reactions Analysis
Types of Reactions
Cycloguanil-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of deuterated analogs of oxidized Cycloguanil, while reduction can yield deuterated analogs of reduced Cycloguanil .
Scientific Research Applications
Cycloguanil-d4 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mechanism of Action
Cycloguanil-d4 Hydrochloride exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR) in the malarial parasite. This inhibition disrupts the synthesis of deoxythymidylate, an essential precursor for DNA synthesis, thereby preventing the replication and survival of the parasite . The molecular targets involved include the DHFR enzyme and the folate pathway, which are crucial for the parasite’s nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
Proguanil: The parent compound of Cycloguanil, used as an antimalarial drug.
Chlorproguanil: A structurally similar compound that also inhibits DHFR.
Pyrimethamine: Another DHFR inhibitor used in the treatment of malaria.
Uniqueness
Cycloguanil-d4 Hydrochloride is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research applications. This feature distinguishes it from other similar compounds, making it a valuable tool in scientific studies .
Properties
IUPAC Name |
1-(4-chloro-2,3,5,6-tetradeuteriophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H/i3D,4D,5D,6D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUAPRKJJUXEIE-HGSONKNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2C(=NC(=NC2(C)C)N)N)[2H])[2H])Cl)[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.